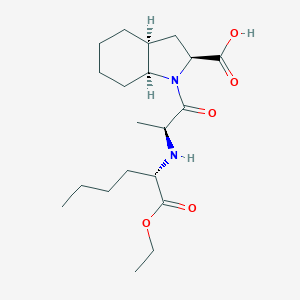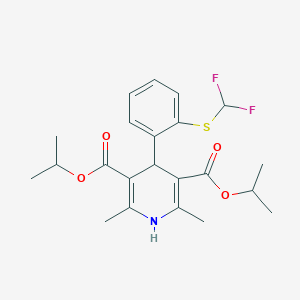
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester is a chemical compound with numerous scientific research applications. This compound is also known as Pirfenidone, which is a drug used to treat idiopathic pulmonary fibrosis. Pirfenidone is a small molecule that has anti-inflammatory, anti-fibrotic, and antioxidant properties. In
Wirkmechanismus
The exact mechanism of action of Pirfenidone is not fully understood. However, it is believed that Pirfenidone exerts its anti-fibrotic, anti-inflammatory, and antioxidant effects through multiple pathways. Pirfenidone has been shown to inhibit the TGF-β signaling pathway, which is a key pathway involved in the development of fibrosis. Pirfenidone has also been shown to activate the AMPK pathway, which is a key pathway involved in the regulation of energy metabolism and inflammation. Pirfenidone has also been shown to scavenge reactive oxygen species, which are known to contribute to the development of fibrosis.
Biochemical and Physiological Effects:
Pirfenidone has been shown to have several biochemical and physiological effects. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been shown to reduce the activation of fibroblasts and myofibroblasts, which are key cells involved in the development of fibrosis. Pirfenidone has also been shown to improve lung function and exercise tolerance in patients with idiopathic pulmonary fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
Pirfenidone has several advantages for lab experiments. Pirfenidone is a small molecule that is easy to synthesize and modify. Pirfenidone has been extensively studied in various animal models of fibrosis, which makes it a useful tool for studying the mechanisms of fibrosis. Pirfenidone has also been studied in clinical trials, which makes it a useful tool for developing new therapies for fibrotic diseases. However, Pirfenidone also has some limitations for lab experiments. Pirfenidone has a short half-life, which makes it difficult to maintain therapeutic levels in vivo. Pirfenidone also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Pirfenidone. One future direction is to develop new derivatives of Pirfenidone that have improved pharmacokinetic properties and reduced off-target effects. Another future direction is to study the role of Pirfenidone in other fibrotic diseases, such as liver fibrosis and kidney fibrosis. Another future direction is to study the mechanisms of Pirfenidone in more detail, in order to identify new targets for the treatment of fibrosis. Overall, Pirfenidone has great potential for the development of new therapies for fibrotic diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Synthesemethoden
Pirfenidone can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dimethyl-4-hydroxybenzaldehyde with ammonium acetate and acetic anhydride to form 2,6-dimethyl-4-formylpyridine. The second step involves the reaction of 2,6-dimethyl-4-formylpyridine with malonic acid in the presence of piperidine to form 3,5-pyridinedicarboxylic acid. The third step involves the reaction of 3,5-pyridinedicarboxylic acid with isopropyl chloroformate and 2-((difluoromethyl)thio)aniline in the presence of triethylamine to form Pirfenidone.
Wissenschaftliche Forschungsanwendungen
Pirfenidone has been extensively studied for its anti-fibrotic, anti-inflammatory, and antioxidant properties. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been studied in various animal models of fibrosis, such as liver fibrosis, kidney fibrosis, and lung fibrosis. Pirfenidone has also been studied in clinical trials for the treatment of idiopathic pulmonary fibrosis.
Eigenschaften
CAS-Nummer |
110525-41-2 |
|---|---|
Produktname |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
Molekularformel |
C22H27F2NO4S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
dipropan-2-yl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27F2NO4S/c1-11(2)28-20(26)17-13(5)25-14(6)18(21(27)29-12(3)4)19(17)15-9-7-8-10-16(15)30-22(23)24/h7-12,19,22,25H,1-6H3 |
InChI-Schlüssel |
WSMKHNRRVOZCCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
Andere CAS-Nummern |
110525-41-2 |
Synonyme |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio) phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



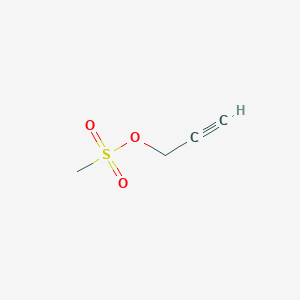
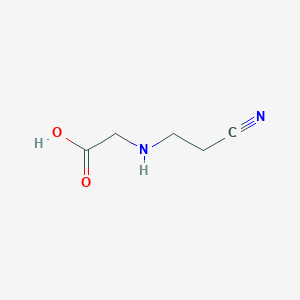
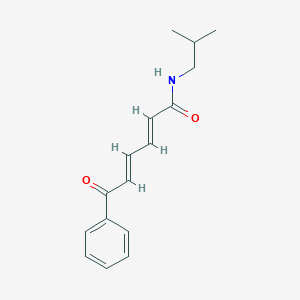
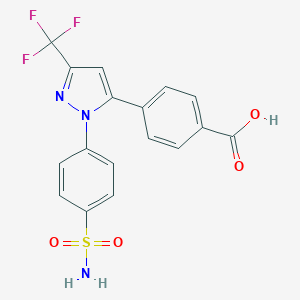
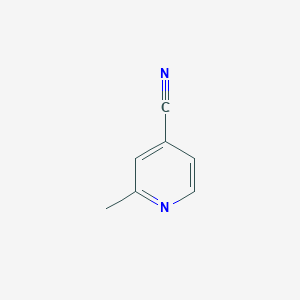
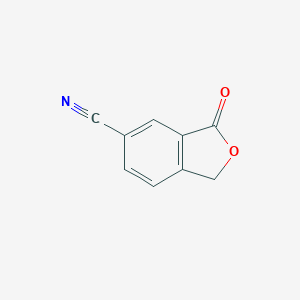
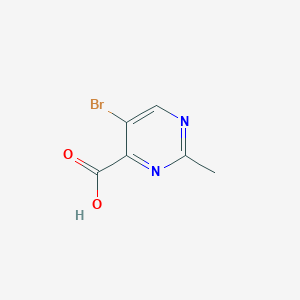
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
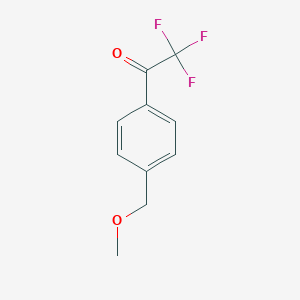
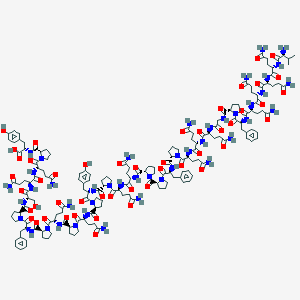
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
